6-Fluoro-2,8-dimethylquinolin-4-ol
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Overview
Description
6-Fluoro-2,8-dimethylquinolin-4-ol is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorophenol with ethyl 2-methylacetoacetate under polyphosphoric acid (PPA) to yield the intermediate 2,3-dimethyl-4-hydroxyquinoline . This intermediate can then be further fluorinated to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,8-dimethylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines .
Scientific Research Applications
6-Fluoro-2,8-dimethylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,8-dimethylquinolin-4-ol involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell membrane integrity and function . The compound’s antibacterial activity is linked to its inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dimethylquinolin-4-ol
- 8-Fluoro-2,3-dimethylquinolin-4-ol
- 6,8-Difluoro-2,3-dimethylquinolin-4-ol
Uniqueness
6-Fluoro-2,8-dimethylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methyl groups at specific positions on the quinoline ring enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H10FNO |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
NJHXKRRLJAHBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=CC2=O)C)F |
Origin of Product |
United States |
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